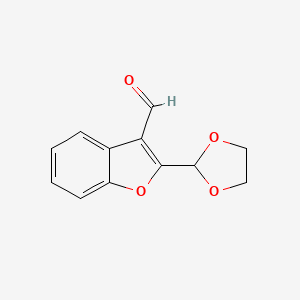

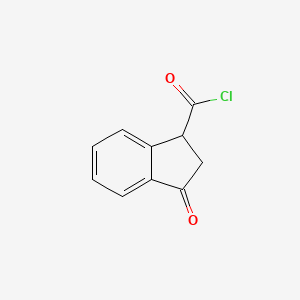

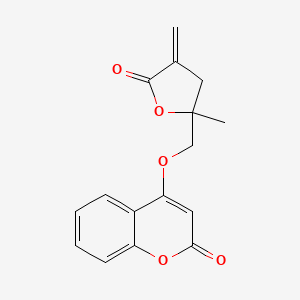

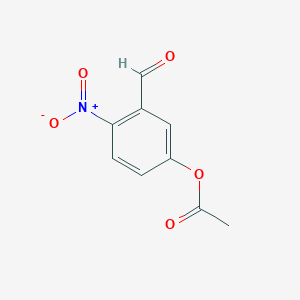

![molecular formula C23H26O2 B8299978 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol CAS No. 104325-75-9](/img/structure/B8299978.png)

1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol

Vue d'ensemble

Description

1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol is a carborane-based analogue of the commercially available inhibitor Rev-5901. Carboranes are a class of boron-containing compounds known for their stability and unique chemical properties. This compound has been developed to enhance the metabolic stability and therapeutic efficiency of its parent compound, Rev-5901, which is rapidly metabolized in vivo .

Méthodes De Préparation

The synthesis of 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol involves the replacement of the phenyl moiety in Rev-5901 with a carborane cluster. This modification is achieved through a series of chemical reactions, including the formation of carborane intermediates and their subsequent coupling with the core structure of Rev-5901 . The industrial production of this compound follows similar synthetic routes, with optimization of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carborane oxide derivatives .

Applications De Recherche Scientifique

1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a stable and versatile building block for the synthesis of complex molecules . In biology and medicine, this compound has shown potential as an anticancer agent by inhibiting the 5-lipoxygenase pathway, which is involved in the metabolism of arachidonic acid and the progression of cancer . Additionally, this compound has applications in the development of new therapeutic agents and drug delivery systems .

Mécanisme D'action

The mechanism of action of 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol involves the inhibition of the 5-lipoxygenase enzyme, which converts arachidonic acid into biologically active metabolites such as leukotrienes . By inhibiting this enzyme, this compound reduces the production of inflammatory mediators and exerts anticancer effects . The compound induces apoptosis by activating caspases and causing cellular morphological changes that result in a more differentiated phenotype .

Comparaison Avec Des Composés Similaires

1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol is unique compared to other similar compounds due to its carborane-based structure, which enhances its metabolic stability and therapeutic efficiency . Similar compounds include CarbZDNaph and CarbZDChin, which are also carborane-based analogues of Rev-5901 . These compounds have shown varying degrees of efficacy in inhibiting the 5-lipoxygenase pathway and inducing apoptosis in cancer cells .

Propriétés

Numéro CAS |

104325-75-9 |

|---|---|

Formule moléculaire |

C23H26O2 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol |

InChI |

InChI=1S/C23H26O2/c1-2-3-4-12-23(24)21-10-7-11-22(16-21)25-17-18-13-14-19-8-5-6-9-20(19)15-18/h5-11,13-16,23-24H,2-4,12,17H2,1H3 |

Clé InChI |

MGZWDAYKPAVLRD-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

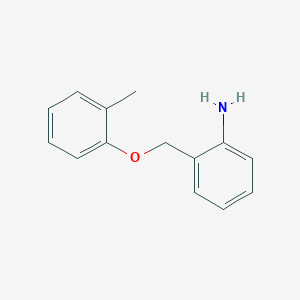

![N-{2-[(6-Chloropyrimidin-4-yl)oxy]ethyl}-N-isopropylpropan-2-amine](/img/structure/B8299905.png)